Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
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Overview
Description
“Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C16H10Cl3NO4S2 and a formula weight of 450.74 . It is also known by other names such as “methyl 5-(2,4,5-trichlorobenzenesulfonamido)-1-benzothiophene-2-carboxylate” and "Benzo[b]thiophene-2-carboxylic acid, 5-[[(2,4,5-trichlorophenyl)sulfonyl]amino]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, a sulfonamide group, and a methyl ester group . The presence of the trichlorophenyl group suggests that the compound may have significant halogen bonding interactions .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 601.8±65.0 °C and its density is predicted to be 1.633±0.06 g/cm3 . The pKa value is predicted to be 7.08±0.30 .Scientific Research Applications
Potential Sources and Environmental Impacts
Recent studies have indicated that compounds related to trichlorophenyl structures, such as polychlorinated dibenzothiophenes (PCDTs), are of environmental concern due to their presence in sediment and water, potentially stemming from industrial processes and chemical manufacturing. These compounds, similar in concern to the one you're interested in, are generated through processes that result in environmental pollutants, highlighting the importance of understanding their sources, fate, and mitigation strategies (Huntley et al., 1994).
Chemical Synthesis and Applications
The synthesis and application of complex chemical compounds, including those with benzothiophene structures, are crucial in the development of new materials and chemicals. For instance, the practical synthesis of compounds like 5,5′-Methylene-bis(benzotriazole) demonstrates the ongoing advancements in chemical synthesis techniques, offering insights into green chemistry approaches and the potential for developing new compounds with specific properties (Gu et al., 2009).
Environmental Epigenetics
Research into the epigenetic impacts of chemical exposure, including compounds that may share structural similarities with the one of your interest, underscores the importance of studying the effects of chemicals on genetic regulation. Such studies are pivotal in understanding how environmental factors influence gene expression and potentially lead to adverse health outcomes (Efimova et al., 2020).
Mechanism of Action
Target of Action
The compound “Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate” is a thiophene derivative . Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets . .
Mode of Action
Many thiophene derivatives are known to interact with their targets through various mechanisms, including binding to enzymes or receptors, inhibiting protein synthesis, or disrupting cell membrane integrity .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and thiophene derivatives can exhibit a wide range of adme properties .
Result of Action
The effects of a compound depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can affect the action of many compounds .
properties
IUPAC Name |
methyl 5-[(2,4,5-trichlorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO4S2/c1-24-16(21)14-5-8-4-9(2-3-13(8)25-14)20-26(22,23)15-7-11(18)10(17)6-12(15)19/h2-7,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYDNIMPMPTPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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